5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of nitrophenylpiperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group and a piperazine ring bearing a nitrophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Nitrophenylpiperazine derivatives have been reported to inhibit tyrosinase , an enzyme crucial for melanin synthesis.
Mode of Action
Nitrophenylpiperazine derivatives have been shown to exhibit inhibitory effects on tyrosinase . They likely interact with the enzyme’s active site, leading to a decrease in its activity.
Biochemical Pathways
Given the reported inhibition of tyrosinase by nitrophenylpiperazine derivatives , it can be inferred that the melanin synthesis pathway might be affected. Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of tyrosine into dopaquinone, a precursor of melanin .
Result of Action
The inhibition of tyrosinase by nitrophenylpiperazine derivatives could potentially lead to a decrease in melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine ring with the pyrimidine core, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine: A simpler derivative with similar structural features but lacking the pyrimidine ring.
6-Amino-4-(4-nitrophenyl)pyrimidine: A compound with a similar pyrimidine core but different substituents.
2-(4-Phenylpiperazin-1-yl)pyrimidine: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the combination of its nitro, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(17-9-16-13)19-7-5-18(6-8-19)10-1-3-11(4-2-10)20(22)23/h1-4,9H,5-8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDIOWWSQNEWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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